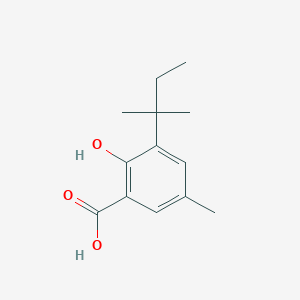![molecular formula C17H22OS B14367351 1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol CAS No. 92616-90-5](/img/structure/B14367351.png)
1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol is an organic compound characterized by its unique structure, which includes a cyclohexane ring, a buta-1,2-diene moiety, and a phenylsulfanyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol typically involves multiple steps:
Formation of the buta-1,2-diene moiety: This can be achieved through the reaction of an appropriate alkyne with a suitable reagent to introduce the diene functionality.
Introduction of the phenylsulfanyl group: This step involves the reaction of the intermediate with a phenylsulfanyl reagent under controlled conditions.
Cyclohexane ring formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the phenylsulfanyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar Compounds
1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexane: Lacks the hydroxyl group, which affects its reactivity and applications.
1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-2-ol: The hydroxyl group is positioned differently, leading to variations in chemical behavior.
特性
CAS番号 |
92616-90-5 |
|---|---|
分子式 |
C17H22OS |
分子量 |
274.4 g/mol |
InChI |
InChI=1S/C17H22OS/c1-14(2)13-16(17(18)11-7-4-8-12-17)19-15-9-5-3-6-10-15/h3,5-6,9-10,18H,4,7-8,11-12H2,1-2H3 |
InChIキー |
JUNZYADCRDBFAC-UHFFFAOYSA-N |
正規SMILES |
CC(=C=C(C1(CCCCC1)O)SC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


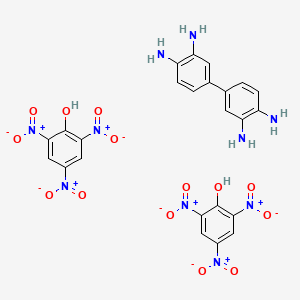
![2-[(8,8-Diethoxyoctyl)oxy]oxane](/img/structure/B14367281.png)

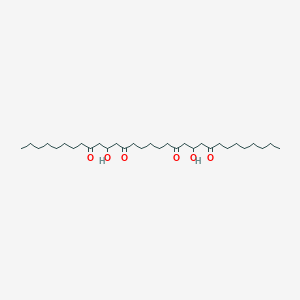
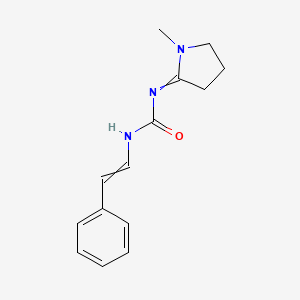

![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
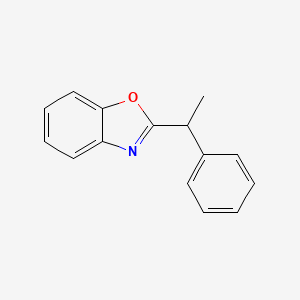
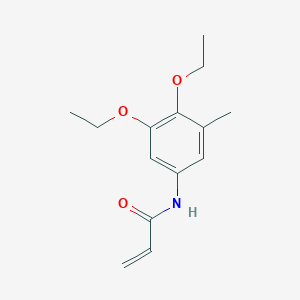
![2-[(Chlorocarbonyl)oxy]ethyl 3-chloro-2-methylpropanoate](/img/structure/B14367328.png)
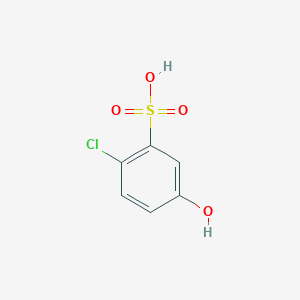
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
